molecular formula C12H8Cl4N2 B11958298 1,2-Bis(2,5-dichlorophenyl)hydrazine CAS No. 60696-76-6

1,2-Bis(2,5-dichlorophenyl)hydrazine

Cat. No.: B11958298
CAS No.: 60696-76-6
M. Wt: 322.0 g/mol
InChI Key: DNZMYLLBWKOXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(2,5-dichlorophenyl)hydrazine is an organic compound with the molecular formula C12H8Cl4N2. It is a derivative of hydrazine, where two 2,5-dichlorophenyl groups are attached to the nitrogen atoms of the hydrazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(2,5-dichlorophenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 2,5-dichloronitrobenzene with hydrazine hydrate. The reaction typically occurs under reflux conditions in a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amino group, forming the desired hydrazine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2,5-dichlorophenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Bis(2,5-dichlorophenyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds and hydrazones.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,2-Bis(2,5-dichlorophenyl)hydrazine involves its interaction with various molecular targets. The compound can form reactive intermediates that interact with cellular components, leading to its biological effects. For example, it may inhibit certain enzymes or disrupt cellular membranes, contributing to its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(2,5-dichlorophenyl)hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

60696-76-6

Molecular Formula

C12H8Cl4N2

Molecular Weight

322.0 g/mol

IUPAC Name

1,2-bis(2,5-dichlorophenyl)hydrazine

InChI

InChI=1S/C12H8Cl4N2/c13-7-1-3-9(15)11(5-7)17-18-12-6-8(14)2-4-10(12)16/h1-6,17-18H

InChI Key

DNZMYLLBWKOXQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NNC2=C(C=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.